molecular formula C22H34N2O3 B3808272 ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate

ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate

Cat. No. B3808272
M. Wt: 374.5 g/mol
InChI Key: YFDWSARLEBVWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate, also known as Mepivacaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in the early 1960s and has since become a popular choice for anesthesia due to its effectiveness and relatively low toxicity.

Mechanism of Action

Ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate works by blocking the sodium channels in the nerves, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is administered.
Biochemical and Physiological Effects:
ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate has been shown to have a relatively low toxicity compared to other local anesthetics. It is metabolized in the liver and excreted in the urine. The drug has a half-life of approximately 2-3 hours and is rapidly eliminated from the body.

Advantages and Limitations for Lab Experiments

Ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity, which makes it a safe choice for use in animal studies. Additionally, it has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation of ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate is that it is not as potent as other local anesthetics such as lidocaine, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate. One area of interest is the development of new formulations or delivery methods that can improve its effectiveness in pain management. Additionally, there is ongoing research into the use of ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate in combination with other drugs to enhance its analgesic effects. Finally, there is interest in studying the long-term effects of ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate use on nerve function and overall health.

Scientific Research Applications

Ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate has been extensively studied in scientific research for its potential use in pain management and anesthesia. It has been shown to be effective in blocking nerve impulses, which can provide pain relief during medical and dental procedures. Additionally, it has been studied for its potential use in treating chronic pain conditions such as neuropathic pain.

properties

IUPAC Name

ethyl 3-(2-methoxyethyl)-1-(1-phenylpiperidin-4-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-3-27-21(25)22(13-17-26-2)12-7-14-24(18-22)20-10-15-23(16-11-20)19-8-5-4-6-9-19/h4-6,8-9,20H,3,7,10-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDWSARLEBVWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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